molecular formula C9H7BrN2O2 B13178439 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13178439
M. Wt: 255.07 g/mol
InChI Key: LROPLSLEVOGDSR-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The unique structure of this compound makes it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but the compound’s structure-activity relationship provides valuable insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
  • 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific bromine substitution at the 6-position, which imparts unique chemical reactivity and biological activity. This substitution pattern allows for targeted modifications and the development of derivatives with enhanced properties .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

LROPLSLEVOGDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C(=O)O)Br

Origin of Product

United States

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